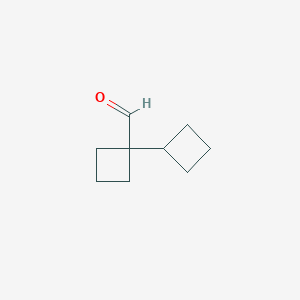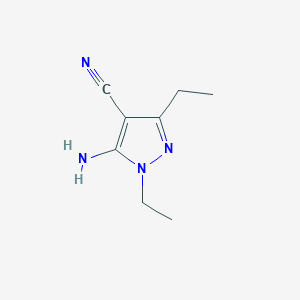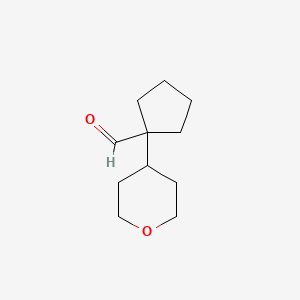
1-(Oxan-4-yl)cyclopentane-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the following structure:
- It consists of a cyclopentane ring with an aldehyde functional group (CHO) attached to it via an oxane (tetrahydrofuran) moiety.
- The compound’s systematic name reflects its structure, where “1-(Oxan-4-yl)” indicates the oxane substituent at the first carbon of the cyclopentane ring, and “cyclopentane-1-carbaldehyde” denotes the aldehyde group.
- It is used in various scientific applications due to its unique structure and reactivity.
1-(Oxan-4-yl)cyclopentane-1-carbaldehyde: C11H18O2
.Preparation Methods
Synthetic Routes: The synthesis of 1-(Oxan-4-yl)cyclopentane-1-carbaldehyde can be achieved through several methods, including
Industrial Production: While not widely produced industrially, research laboratories synthesize it for specific applications.
Chemical Reactions Analysis
Reactivity: 1-(Oxan-4-yl)cyclopentane-1-carbaldehyde can undergo various reactions
Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformation.
Major Products: Reduction yields the alcohol, while oxidation leads to the carboxylic acid.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for its potential biological activity.
Medicine: Explored for drug development.
Industry: Limited industrial applications due to its specialized nature.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application. For example:
- In drug development, it may interact with specific molecular targets (e.g., enzymes, receptors) to exert therapeutic effects.
- Further research is needed to elucidate its precise mechanisms.
Comparison with Similar Compounds
Similar Compounds: Other aliphatic aldehydes, such as cyclopentanecarbaldehyde and cyclohexanecarbaldehyde, share structural similarities.
Uniqueness: The oxane substituent sets 1-(Oxan-4-yl)cyclopentane-1-carbaldehyde apart from simpler aliphatic aldehydes.
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
1-(oxan-4-yl)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C11H18O2/c12-9-11(5-1-2-6-11)10-3-7-13-8-4-10/h9-10H,1-8H2 |
InChI Key |
ITPKZSHATXCNLS-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)(C=O)C2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


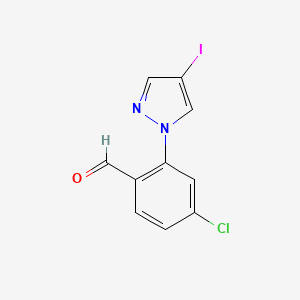
![2-methyl-3-(pyrrolidin-3-yl)-3H-imidazo[4,5-b]pyridine](/img/structure/B13268697.png)
![2-Bromo-6-[(pentylamino)methyl]phenol](/img/structure/B13268702.png)
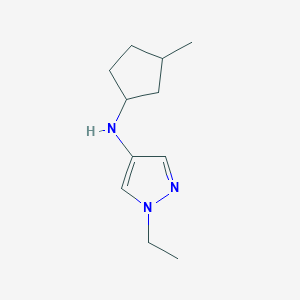
![3-[(3-Methylcyclopentyl)amino]-1lambda6-thiolane-1,1-dione](/img/structure/B13268709.png)
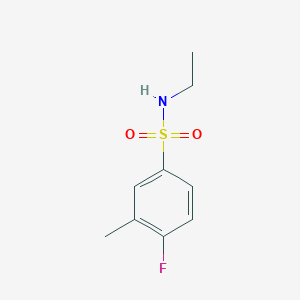
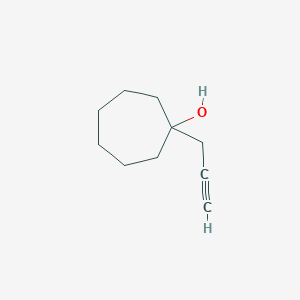

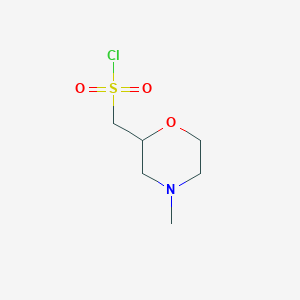
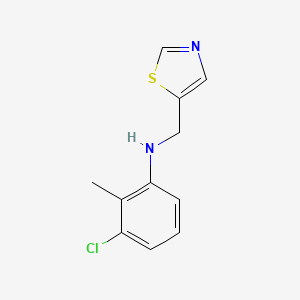
amine](/img/structure/B13268746.png)
![2-{[(Azetidin-3-yl)methyl]sulfanyl}-4-methyl-1,3-thiazole](/img/structure/B13268762.png)
